Solabegron

概述

描述

Solabegron, also known by its code name GW-427,353, is a selective agonist for the beta-3 adrenergic receptor. It is being developed for the treatment of overactive bladder and irritable bowel syndrome . This compound was discovered by GlaxoSmithKline and later acquired by AltheRx in March 2011 . This compound has shown promise in clinical trials for its ability to relax bladder smooth muscle and provide visceral analgesia .

准备方法

The synthesis of Solabegron involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes:

Formation of the biphenyl core: This involves the coupling of two phenyl rings through a Suzuki coupling reaction.

Introduction of the carboxylic acid group: This is achieved through a Friedel-Crafts acylation reaction.

Attachment of the aminoethyl side chain: This step involves the reaction of the biphenyl carboxylic acid with an appropriate amine under reductive amination conditions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

Solabegron undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing the carboxylic acid to an alcohol.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

科学研究应用

Introduction to Solabegron

This compound is a highly selective beta-3 adrenoceptor agonist that is primarily being investigated for its therapeutic applications in treating overactive bladder (OAB) and irritable bowel syndrome (IBS). This compound was initially developed by GlaxoSmithKline and has since been acquired by Velicept Therapeutics. Its mechanism of action involves the relaxation of bladder smooth muscle through the stimulation of beta-3 adrenergic receptors, offering a novel approach compared to traditional anticholinergic treatments.

Treatment of Overactive Bladder (OAB)

Clinical Trials and Efficacy:

- This compound has undergone multiple clinical trials, demonstrating significant efficacy in reducing symptoms of OAB. Notably, a Phase II study involving 258 patients showed that this compound significantly reduced the number of wet episodes compared to placebo, with patients experiencing an average of 4.5 wet episodes per day prior to treatment .

- A subsequent Phase 2b study (VEL-2002) enrolled 435 women aged 18 to 80, confirming these results and indicating that this compound was generally well-tolerated with a safety profile comparable to placebo .

Mechanism of Action:

- The drug works by activating beta-3 adrenergic receptors in the bladder, which leads to muscle relaxation and increased bladder capacity. This mechanism contrasts with older treatments that primarily target muscarinic receptors .

Treatment of Irritable Bowel Syndrome (IBS)

Clinical Findings:

- In addition to its applications for OAB, this compound has also been evaluated for IBS. A Phase II study involving 102 patients indicated that this compound significantly reduced pain associated with IBS and improved quality of life metrics when compared to placebo .

Combination Therapy Potential

Innovative Approaches:

- There is ongoing research into the potential for this compound to be used in combination with other therapeutic agents, such as muscarinic receptor antagonists like oxybutynin. This combination therapy aims to enhance efficacy while minimizing side effects associated with higher doses of anticholinergic medications .

Safety and Tolerability

Across various studies, this compound has demonstrated a safety profile similar to that of placebo, with few adverse events reported. Commonly reported side effects have included mild gastrointestinal disturbances, but these were not significantly different from those observed in control groups .

Summary of Clinical Studies

| Study Type | Patient Population | Key Findings | Safety Profile |

|---|---|---|---|

| Phase II | 258 patients with OAB | Significant reduction in wet episodes; well-tolerated | Similar to placebo |

| Phase IIb | 435 women with OAB | Met primary endpoint; statistically significant improvements | Comparable adverse events |

| Phase II | 102 patients with IBS | Significant reduction in IBS-related pain; improved quality of life | Similar incidence of adverse events |

Conclusion and Future Directions

This compound represents a promising advancement in the management of overactive bladder and irritable bowel syndrome. Its unique mechanism as a beta-3 adrenoceptor agonist offers a novel alternative to traditional therapies, potentially improving patient adherence and outcomes. Ongoing studies will further elucidate its role in combination therapies and long-term efficacy.

As research progresses, this compound's applications may expand beyond OAB and IBS, potentially addressing other conditions linked to dysregulation in adrenergic signaling pathways.

作用机制

Solabegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. This activation leads to the relaxation of bladder smooth muscle, which helps alleviate symptoms of overactive bladder . The molecular pathway involves the stimulation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, and subsequently activating protein kinase A (PKA). This cascade results in the phosphorylation of target proteins that mediate muscle relaxation .

相似化合物的比较

Solabegron is compared with other beta-3 adrenergic receptor agonists such as:

Mirabegron: The first commercially available beta-3 adrenergic receptor agonist, used for overactive bladder treatment.

Ritobegron: Another beta-3 adrenergic receptor agonist in clinical development for overactive bladder.

Vibegron: Known for its high selectivity and potent agonist activity for beta-3 adrenergic receptors.

This compound is unique in its specific binding affinity and efficacy in clinical trials for both overactive bladder and irritable bowel syndrome .

生物活性

Solabegron (GW427353) is a selective beta-3 adrenergic receptor (β3-AR) agonist under investigation for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). This article explores its biological activity, including mechanisms of action, clinical findings, and comparative efficacy based on diverse research sources.

This compound exerts its effects primarily through selective activation of β3-adrenergic receptors, which are predominantly expressed in the bladder. Activation of these receptors leads to relaxation of the bladder smooth muscle, facilitating improved bladder storage capacity and reducing symptoms associated with OAB. In vitro studies demonstrated that this compound stimulates cAMP accumulation in cells expressing human β3-ARs, with an effective concentration (EC50) of approximately 22 nM and an intrinsic activity that reaches 90% of isoproterenol, a non-selective β-agonist .

Clinical Studies

1. Efficacy in Overactive Bladder

A multicenter, double-blind, randomized, placebo-controlled trial evaluated this compound in women with moderate to severe OAB symptoms. Participants received either 50 mg or 125 mg doses of this compound twice daily or placebo. Results indicated that the 125 mg dose significantly reduced the number of incontinence episodes over 24 hours compared to placebo (p=0.025). Additionally, there were significant improvements in micturition frequency and urine volume voided .

2. Phase II Trials for IBS

In a separate Phase II study involving 102 patients with IBS, this compound demonstrated a significant reduction in abdominal pain and an improvement in quality of life metrics compared to placebo . These findings suggest that this compound may have broader therapeutic applications beyond OAB.

Comparative Efficacy

The selectivity and potency of this compound as a β3-AR agonist have been compared to other agents like mirabegron and vibegron. A recent study indicated that this compound has a selectivity ratio greater than 21-fold for β3-ARs over β1-ARs and β2-ARs, positioning it as a highly selective option among β3-AR agonists .

| Agent | Selectivity for β3 vs β1 | Selectivity for β3 vs β2 | Intrinsic Activity (%) |

|---|---|---|---|

| This compound | >21.3-fold | >362-fold | 90% of isoproterenol |

| Mirabegron | >517-fold | >496-fold | Full agonist |

| Vibegron | >7937-fold | >7937-fold | Full agonist |

Safety Profile

This compound was reported to be well-tolerated across various studies, with adverse events comparable to placebo groups. No significant changes were observed in blood pressure or heart rate during treatment periods, indicating a favorable safety profile .

属性

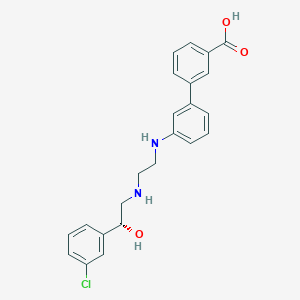

IUPAC Name |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXOPKUNJTIRF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179932 | |

| Record name | Solabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252920-94-8 | |

| Record name | Solabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252920-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solabegron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。